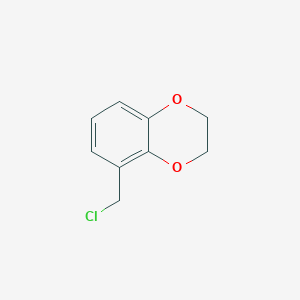

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Übersicht

Beschreibung

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF is typically prepared using a biphasic reaction system, in which a carbohydrate starting material is combined with aqueous hydrochloric acid and an organic solvent .Molecular Structure Analysis

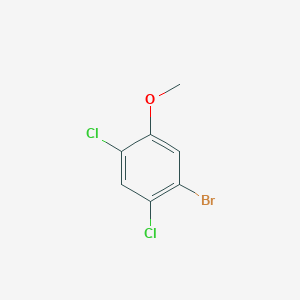

The molecular structure of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is characterized by both inductive (electronegativity) effects and the ability of each substituent to engage in electron delocalization via the π system .Chemical Reactions Analysis

Spent aromatic waste-derived CMF was further converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine are characterized by its stability, hydrophobicity, and high yield production under mild conditions .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-inflammatory Agents

Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxine, structurally related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have potential as antibacterial and anti-inflammatory agents. These compounds have been shown to inhibit bacterial biofilms and possess cytotoxicity properties, making them valuable in the development of new therapeutic agents for treating infections and inflammatory diseases (Abbasi et al., 2020) (Abbasi et al., 2017).

Insecticidal Activity

Compounds incorporating the benzodioxine structure have been synthesized and found to possess significant insecticidal activities, suggesting a potential role in pest control and management. These substances have demonstrated effectiveness against pests such as the common cutworm, highlighting their utility in agricultural applications (Sawada et al., 2003).

Monoamine Oxidase Inhibition

Benzodioxane derivatives, closely related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have been evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B. These inhibitors are of interest in the treatment of neurological disorders such as Parkinson's disease due to their selective inhibitory action and potential therapeutic benefits (Engelbrecht et al., 2015).

Cognitive Enhancing Properties

Studies have identified certain benzodioxanoxadiazolone compounds, structurally similar to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, that exhibit high affinity for serotonin receptors and demonstrate potent cognition-enhancing properties. These findings indicate potential applications in the treatment of cognitive impairments and dementia (Moser et al., 2002).

Safety And Hazards

Zukünftige Richtungen

The future direction of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is promising. It is a versatile chemical which has similar functionality to HMF and in some aspects, shows better properties than HMF . It has been used as a base chemical in the production of biofuels, agrochemical, and pharmaceutical products . This study opens new avenues for the preparation of CMF .

Eigenschaften

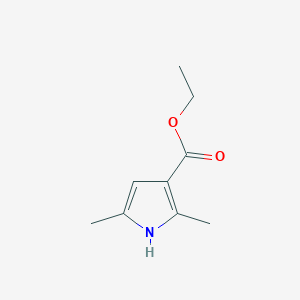

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHTLXQUSTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)